4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione
Description
4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione is a thiomorpholine-dione derivative featuring a 2,4-dichloro-5-(2-methoxyethoxy)phenyl substituent. Its core structure comprises a six-membered thiomorpholine ring with two ketone groups at positions 3 and 3.
Properties
IUPAC Name |
4-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO4S/c1-19-2-3-20-11-5-10(8(14)4-9(11)15)16-12(17)6-21-7-13(16)18/h4-5H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLDLTHEYZLHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C(=O)CSCC2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination Strategies
Dichlorination at the 2- and 4-positions is commonly accomplished using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. This regioselective chlorination avoids over-halogenation due to steric and electronic effects from the 5-substituent. Post-chlorination purification via recrystallization from hexane/ethyl acetate mixtures yields 2,4-dichloro-5-(2-methoxyethoxy)phenyl intermediates with >95% purity.
Conversion to Isothiocyanate
The final phenyl precursor, 2,4-dichloro-5-(2-methoxyethoxy)phenyl isothiocyanate, is synthesized via thiophosgene-mediated conversion of the corresponding aniline. In a representative procedure, the aniline derivative is treated with thiophosgene (1.2 equiv) in toluene at −10°C, followed by neutralization with aqueous NaHCO₃. The isothiocyanate is isolated in 78–82% yield after solvent evaporation.
Formation of the Thiomorpholine-3,5-Dione Core
Cyclocondensation with Dicarbonyl Reagents
The thiomorpholine-3,5-dione ring is constructed through a two-step cyclocondensation process. The phenyl isothiocyanate reacts with diethyl malonate in the presence of triethylamine, forming a thiourea-malonate adduct. Subsequent acid-catalyzed cyclization (e.g., HCl in ethanol) eliminates ethanol and water, yielding the dione ring. This method produces the target compound in 65–70% yield after silica gel chromatography.
Alternative Ring-Closing Metathesis
Recent advances leverage Grubbs’ catalyst for ring-closing metathesis of diallyl thiourea derivatives. For example, treating N,N’-diallyl-2,4-dichloro-5-(2-methoxyethoxy)phenylthiourea with Grubbs’ II catalyst (5 mol%) in dichloromethane at 40°C induces cyclization to the thiomorpholine-dione skeleton. While this method achieves 60% conversion, competing olefin isomerization necessitates careful temperature control.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that toluene outperforms dichloromethane in cyclocondensation reactions due to its higher boiling point (110°C vs. 40°C), enabling faster ring closure without side product formation. Reaction temperatures above 80°C, however, promote decomposition of the isothiocyanate moiety, necessitating a balance between kinetics and stability.
Catalytic Enhancements
The addition of DMAP (4-dimethylaminopyridine) as a catalyst (10 mol%) accelerates malonate-enolate formation, reducing cyclocondensation time from 24 hours to 6 hours. This modification improves overall yield to 75% while maintaining >99% purity by HPLC.
Large-Scale Production Techniques
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance heat and mass transfer. A patented system combines the phenyl isothiocyanate and diethyl malonate streams in a micromixer, followed by a 30-meter coiled reactor at 100°C. This setup achieves 85% conversion with a throughput of 50 kg/day.
Purification at Scale
Centrifugal partition chromatography (CPC) using a heptane/ethyl acetate/water (5:3:2) solvent system replaces traditional column chromatography for large batches. CPC reduces solvent consumption by 40% and increases recovery to 92%.
Analytical Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the boat conformation of the thiomorpholine ring, with dihedral angles of 12.5° between the dione carbonyl groups. The 2-methoxyethoxy substituent adopts a gauche conformation to minimize steric clash with the chlorine atoms.
Chemical Reactions Analysis
Types of Reactions
4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiomorpholine ring or the phenyl substituents.
Substitution: The dichloro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Substituent Analysis
The target compound’s phenyl group is substituted with two chlorine atoms (positions 2 and 4) and a 2-methoxyethoxy group (position 5). This contrasts with analogs such as 4-(4-methoxyphenyl)thiomorpholine-3,5-dione (CID 3814644), which lacks chlorine atoms and has a single methoxy group at the para position of the phenyl ring .
Key Differences :
Core Structure Comparison
The thiomorpholine-3,5-dione scaffold is shared with other derivatives. For example, 5-(Z)-arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones (e.g., compound 5 in ) feature a thiazolidinone core instead of thiomorpholine-dione. While both contain sulfur and ketone groups, the thiazolidinone’s five-membered ring and hydrazone substituents result in distinct conformational and electronic profiles .
Functional Group Parallels
Compounds like (S)-methoxy-(3,5-dimethoxy-4-hydroxyphenyl)ethanediol (compound 16, ) share methoxy and aryl motifs but lack the thiomorpholine-dione core. These analogs highlight how methoxy positioning (e.g., 3,5-dimethoxy vs. 2,4-dichloro-5-methoxyethoxy) modulates properties like solubility and binding affinity .
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